- LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl FluoridesOrganic Letters, 2018, 20(18), 5564-5568,
Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure](https://ja.kuujia.com/scimg/cas/912844-88-3x500.png)
912844-88-3 structure
商品名:2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:912844-88-3
MF:C18H21BO2
メガワット:280.169145345688
MDL:MFCD18452169
CID:1040393
PubChem ID:17942655
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Biphenylboronic acid pinacol ester
- 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
- biphenyl-3-boronic acid pinacol ester
- 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- UUMDSELMDKINPL-UHFFFAOYSA-N
- 5267AC
- BC001259
- SY108398
- AX8236455
- ST24039807
- MF
- 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 1,1′-Biphenyl-3-ylboronic acid pinacol ester
- MFCD18452169
- C18H21BO2
- SCHEMBL3362199
- [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER
- 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- Z2044738566
- AKOS016005606
- 3-Biphenylboronic acid, pinacol ester
- 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- B6023
- 912844-88-3
- CS-B1262
- DS-18318
- DB-104280
- DTXSID20591682
- EN300-1706463
-
- MDL: MFCD18452169
- インチ: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
- InChIKey: UUMDSELMDKINPL-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 280.16346g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 280.16346g/mol
- 単一同位体質量: 280.16346g/mol
- 水素結合トポロジー分子極性表面積: 18.5Ų
- 重原子数: 21
- 複雑さ: 344
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 80.0 to 84.0 deg-C
- ふってん: 412.7±24.0℃ at 760 mmHg
- PSA: 18.46000
- LogP: 3.65280
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6023-1G |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | >98.0%(GC)(T) | 1g |
¥70.00 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0853-10G |
2-([1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 97% | 10g |
¥ 2,547.00 | 2023-04-13 | |
Enamine | EN300-1706463-5.0g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 5.0g |
$138.0 | 2023-07-08 | |
Enamine | EN300-1706463-0.1g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 0.1g |
$19.0 | 2023-07-08 | |
Enamine | EN300-1706463-0.5g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 0.5g |
$39.0 | 2023-07-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061475-5g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 98% | 5g |
¥98.00 | 2024-04-25 | |
Enamine | EN300-1706463-0.05g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 0.05g |
$19.0 | 2023-07-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6023-5G |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | >98.0%(GC)(T) | 5g |
¥165.00 | 2024-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857669-5g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | ≥98% | 5g |
¥1,415.70 | 2022-09-02 | |
TRC | B705223-50mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 50mg |
$ 95.00 | 2022-06-06 |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, 80 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ; 12 h
1.2 Reagents: Oxygen ; 5 min
1.2 Reagents: Oxygen ; 5 min
リファレンス
- Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditionsOrganic & Biomolecular Chemistry, 2015, 13(41), 10336-10340,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ; 24 h, 100 °C
リファレンス
- Nickel-Catalyzed C(sp2)-H Borylation of ArenesOrganometallics, 2019, 38(17), 3286-3293,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium fluoride , Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ; 24 h, 140 °C
リファレンス
- Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic AcidsChemistry - A European Journal, 2023, 29(29),,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
リファレンス
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free ConditionsAngewandte Chemie, 2019, 58(16), 5392-5395,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Diethyl ether ; overnight, rt
リファレンス
- Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl IodideOrganic Letters, 2015, 17(12), 3086-3089,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 24 h, 60 °C
リファレンス
- Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond ActivationJournal of Organic Chemistry, 2022, 87(13), 8380-8389,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 16 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxideACS Catalysis, 2017, 7(5), 3199-3203,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ; 18 h, 35 °C
リファレンス
- Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond CleavageOrganic Letters, 2023, 25(18), 3293-3297,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Pyridine , Tetrabutylammonium acetate , 2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone , Acetonitrile ; 6 h, 35 - 40 °C
リファレンス
- Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalizationChem, 2023, 9(10), 2997-3012,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ; 3 h
リファレンス
- Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl BromidesOrganic Letters, 2022, 24(36), 6604-6608,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, reflux
リファレンス
- Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of FluoroarenesACS Catalysis, 2021, 11(10), 5968-5973,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: 2411767-15-0 ; 20 h, 120 °C
リファレンス
- Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexesMendeleev Communications, 2020, 30(5), 569-571,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
リファレンス
- Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfacesScience (Washington, 2019, 363(6422), 57-60,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
リファレンス
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
リファレンス
- Nickel-catalyzed decarbonylative borylation of aroyl fluoridesChemical Communications (Cambridge, 2018, 54(99), 13969-13972,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ; 24 h, 35 °C
リファレンス
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic AminesOrganic Letters, 2022, 24(23), 4281-4285,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
リファレンス
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
リファレンス
- Copper-Catalyzed ipso-Borylation of FluoroarenesACS Catalysis, 2017, 7(7), 4535-4541,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 36 h, 170 °C
リファレンス
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of OrganoboronatesChemistry - A European Journal, 2016, 22(47), 16787-16790,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
リファレンス
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible LightAngewandte Chemie, 2018, 57(41), 13499-13503,
ごうせいかいろ 22
はんのうじょうけん
1.1 Catalysts: 2756816-84-7 ; 72 h, 110 °C
リファレンス
- Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and AlkanesChemistry - A European Journal, 2021, 27(71), 17824-17833,
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- Phenyl [1,1'-biphenyl]-3-carboxylate
- [1,1'-Biphenyl]-3-carbonyl fluoride
- 2-Bromo-1,1'-biphenyl
- 3-Chlorobiphenyl
- 3-Aminobiphenyl
- 4,4,5,5-Tetramethyl-2-[4-(methylthio)[1,1′-biphenyl]-3-yl]-1,3,2-dioxaborolane
- Carbamic acid, diethyl-, [1,1'-biphenyl]-3-yl ester
- 3-Phenylphenol
- 2,3-Dimethylbutane-2,3-diol
- 3-Methoxybiphenyl
- 3-Methyl-1,1'biphenyl
- Bis(pinacolato)diborane
- Pinacolborane
- 3-Biphenylboronic acid
- 3-Fluorobiphenyl
- 3-Bromobiphenyl
- 1,1'-biphenyl-3-carboxylic acid
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
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- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 1092390-02-7(4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane)
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 68716-48-3(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane)
- 171364-80-0(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 253342-48-2(3-Tolylboronic Acid Pinacol Ester)
- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 128376-64-7(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%
はかる:5.0g/10.0g
価格 ($):192.0/319.0